Boc-Lys(2-Chloro-Z)-Osu
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of N-alpha-tert-butoxycarbonyl-N-epsilon-(2-chlorobenzyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester exhibits a sophisticated arrangement of protective and activating functionalities centered around the L-lysine backbone. The compound possesses a molecular formula of C₂₃H₃₀ClN₃O₈ and a molecular weight of 511.95 g/mol, reflecting the substantial molecular complexity introduced by the protective group strategy. The fundamental L-lysine core provides the structural foundation, featuring the characteristic six-carbon aliphatic chain terminating in both alpha and epsilon amino groups, each requiring distinct protective strategies to enable selective synthetic transformations.
The alpha amino group bears a tert-butoxycarbonyl protecting group, which confers acid-labile characteristics essential for controlled deprotection under specific conditions. This protecting group strategy enables selective removal using trifluoroacetic acid or similar acidic reagents while maintaining stability under basic conditions typically employed during peptide coupling reactions. The bulky tert-butyl moiety provides steric hindrance that influences the overall conformational preferences of the molecule, contributing to reduced side reactions during synthetic procedures.
The epsilon amino group features a 2-chlorobenzyloxycarbonyl protecting group, distinguished by the presence of a chlorine substituent at the ortho position of the benzyl ring. This modification significantly alters the electronic properties of the protecting group compared to unsubstituted benzyloxycarbonyl derivatives. The 2-chloro substitution pattern enhances the stability of the protecting group under various reaction conditions while maintaining compatibility with hydrogen fluoride, trifluoromethanesulfonic acid, or trimethylsilyl trifluoromethanesulfonate-mediated deprotection protocols.
The carboxyl terminus incorporates an N-hydroxysuccinimide ester functionality, serving as a powerful activating group for amide bond formation. This activated ester configuration dramatically enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amino groups during peptide coupling reactions. The succinimide ring system provides an excellent leaving group that is readily displaced during coupling, while the overall stability of the activated ester allows for extended storage and handling under appropriate conditions.
| Functional Group | Position | Chemical Environment | Molecular Contribution |
|---|---|---|---|
| tert-butoxycarbonyl | Alpha amino | Acid-labile protection | C₅H₉NO₂ |
| 2-chlorobenzyloxycarbonyl | Epsilon amino | Acid/base stable protection | C₈H₆ClNO₂ |
| N-hydroxysuccinimide ester | Carboxyl | Activated ester | C₄H₄NO₃ |
| L-lysine backbone | Core structure | Amino acid framework | C₆H₁₄N₂O₂ |
Crystallographic Data and Conformational Flexibility
The conformational landscape of N-alpha-tert-butoxycarbonyl-N-epsilon-(2-chlorobenzyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester reflects the complex interplay between multiple protective groups and the inherent flexibility of the lysine side chain. While specific crystallographic data for this exact compound remains limited in the available literature, structural analysis based on analogous compounds and theoretical considerations provides valuable insights into the three-dimensional organization of this molecule.
The presence of the bulky tert-butoxycarbonyl group at the alpha position significantly influences the backbone conformation, favoring extended conformations that minimize steric clashes between the protecting group and the lysine side chain. The tert-butyl moiety adopts preferred rotational conformations that position the methyl groups away from the main chain, resulting in a relatively rigid local structure around the alpha carbon. This conformational constraint contributes to improved synthetic predictability during peptide coupling reactions.
The 2-chlorobenzyloxycarbonyl protecting group on the epsilon amino group introduces additional conformational complexity through aromatic-aliphatic interactions and the influence of the chlorine substituent. The benzyl ring can adopt multiple orientational preferences relative to the lysine side chain, with the 2-chloro substitution pattern affecting the preferred conformations through both steric and electronic effects. The chlorine atom's position influences the overall dipole moment and potential intermolecular interactions, particularly in crystalline environments.
The N-hydroxysuccinimide ester moiety contributes to the overall molecular rigidity through its cyclic structure, while simultaneously providing a reactive site for nucleophilic substitution reactions. The planar geometry of the succinimide ring constrains local conformational freedom but does not significantly restrict rotation around the ester bond connecting to the lysine backbone.
Comparative Analysis with Lysine Derivative Analogues
Comparative structural analysis reveals significant differences between N-alpha-tert-butoxycarbonyl-N-epsilon-(2-chlorobenzyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester and related lysine derivatives, particularly regarding molecular weight, steric bulk, and chemical reactivity profiles. The introduction of the 2-chloro substituent distinguishes this compound from the parent benzyloxycarbonyl derivative, resulting in altered electronic properties and enhanced stability under acidic conditions.
Comparison with N-alpha-tert-butoxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester reveals the specific contributions of the chlorine substitution. The 2-chloro derivative exhibits a molecular weight increase of approximately 34.5 Da compared to the unsubstituted analogue, reflecting the atomic mass contribution of the chlorine atom. More significantly, the electronic effects of the chlorine substituent modify the reactivity patterns and stability characteristics of the protecting group system.
The dual tert-butoxycarbonyl protected lysine derivative, N-alpha-tert-butoxycarbonyl-N-epsilon-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester, presents an alternative protection strategy with distinct advantages and limitations. This symmetrical protection approach results in a molecular weight of 443.5 g/mol, significantly lower than the 2-chlorobenzyloxycarbonyl variant, while providing orthogonal deprotection characteristics under identical acidic conditions.
The synthetic accessibility and coupling efficiency also vary significantly among these derivatives. The 2-chlorobenzyloxycarbonyl variant demonstrates enhanced stability during extended synthetic sequences, making it particularly valuable for complex peptide syntheses requiring multiple coupling cycles. The chlorine substituent provides additional chemical handles for potential modifications while maintaining the fundamental protective group characteristics essential for peptide synthesis applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O8/c1-23(2,3)34-22(32)26-17(20(30)35-27-18(28)11-12-19(27)29)10-6-7-13-25-21(31)33-14-15-8-4-5-9-16(15)24/h4-5,8-9,17H,6-7,10-14H2,1-3H3,(H,25,31)(H,26,32)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFRCISYWZDQHE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of α-Amino Group with Boc
The synthesis begins with the protection of the α-amino group of lysine using tert-butyloxycarbonyl chloride (Boc-Cl) . This step is typically performed in a biphasic system (e.g., 1,4-dioxane/water) under alkaline conditions (pH 9–10) maintained by sodium bicarbonate or lithium hydroxide. The reaction proceeds at 0–5°C to minimize side reactions such as racemization:
Key Parameters :
Protection of ε-Amino Group with 2-Chloro-Z
The ε-amino group is subsequently protected using 2-chlorobenzyloxycarbonyl chloride (2-Cl-Z-Cl) . This reaction requires anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF), with triethylamine (TEA) as the base:
Optimization Considerations :
Carboxyl Activation with N-Hydroxysuccinimide (OSu)
The carboxyl group of Boc-Lys(2-Cl-Z)-OH is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC) in anhydrous DCM or chloroform:
\text{Boc-Lys(2-Cl-Z)-OH} + \text{NHS} + \text{DCC} \xrightarrow{\text{DCM, 0^\circ\text{C}}} \text{Boc-Lys(2-Cl-Z)-OSu} + \text{DCU}
Critical Steps :
-
Temperature : 0–5°C to suppress NHS decomposition.
-
Filtration : Removal of dicyclohexylurea (DCU) byproduct via cold filtration.
Industrial-Scale Production Protocols
Automated Solid-Phase Synthesis
Industrial workflows employ automated peptide synthesizers for scalability and reproducibility. Key modifications include:
Continuous Flow Chemistry
Recent advances utilize microreactors for continuous synthesis, enhancing reaction efficiency:
-
Residence Time : 5–10 minutes per protection/activation step.
Alternative Synthetic Routes
Mixed Anhydride Method
An alternative to carbodiimides involves forming a mixed anhydride with isobutyl chloroformate (IBCF) in THF:
Advantages :
Enzymatic Activation
Emerging methodologies employ lipases (e.g., Candida antarctica) for carboxyl activation under mild conditions:
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|---|
| Stepwise Protection | Boc-Cl, 2-Cl-Z-Cl, DCC, NHS | 0–5°C, DCM | 85–90 | 98–99 | High reproducibility |
| Industrial Automated | Automated synthesizers | 10–20°C, DMF | 90–95 | >99 | Scalability, reduced labor |
| Mixed Anhydride | IBCF, NHS | -20°C, THF | 80–85 | 97–98 | No DCU byproduct |
| Enzymatic | Lipase, NHS | 25°C, tert-Butanol | 75–80 | 95–96 | Eco-friendly, mild conditions |
Critical Parameters and Troubleshooting
Temperature Control
Reagent Purity
Biological Activity
Boc-Lys(2-Chloro-Z)-Osu, also known as Boc-Lys(Z)-OSu, is a lysine derivative with significant implications in biological and pharmaceutical research. This compound is particularly noted for its role in peptide synthesis and its potential biological activities, including antimicrobial properties and its application in drug development.
- Molecular Formula : C23H31N3O8
- Molecular Weight : 477.508 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Melting Point : 108-115 °C
- CAS Number : 34404-36-9
This compound functions primarily as a reactive coupling agent in peptide synthesis. The compound's structure allows it to facilitate the formation of peptide bonds by acting as an amino acid derivative that can be incorporated into growing peptide chains. This is particularly useful in the synthesis of peptides that require specific modifications or functional groups for enhanced biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of lysine have been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism often involves disruption of bacterial membrane integrity, leading to cell lysis and death .
Case Studies
-
Peptide Synthesis and Antimicrobial Testing :
- In a study investigating the synthesis of antimicrobial peptides using this compound, researchers found that peptides incorporating this lysine derivative exhibited enhanced antibacterial activity compared to their unmodified counterparts. The study reported minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.5 μg/mL against MRSA strains, indicating strong potential for clinical application .
-
Incorporation in Non-canonical Amino Acids :
- This compound has been utilized in the incorporation of non-canonical amino acids into proteins, demonstrating its versatility in bioconjugation applications. A notable study showed that this compound could be effectively incorporated into tRNA synthetase systems, allowing for the production of modified proteins with enhanced functionalities .
Research Findings
A summary of key findings regarding the biological activity of this compound is presented in Table 1 below:
Scientific Research Applications
Peptide Synthesis
Boc-Lys(2-Chloro-Z)-Osu is extensively utilized in solid-phase peptide synthesis (SPPS). Its role as a coupling agent allows for the efficient formation of peptide bonds, particularly in the synthesis of complex peptides.
- Solid-Phase Peptide Synthesis : The compound facilitates the attachment of lysine residues to peptide chains. It is particularly useful due to its stability under various reaction conditions and its ability to be selectively deprotected. Studies have shown that using this compound can enhance the yield and purity of synthesized peptides compared to other coupling agents .
- Case Study : In a study involving the synthesis of a histone H4-derived peptide, this compound was employed to improve the coupling efficiency and reduce side reactions. The resulting peptides exhibited high purity levels, demonstrating the effectiveness of this compound in SPPS .
Drug Development
The compound has been investigated for its potential in drug formulation, particularly in creating peptide prodrugs that enhance bioavailability.
- Peptide Prodrugs : this compound is used to synthesize prodrugs like 5-Aminolevulinic Acid (5-ALA), which is utilized in photodynamic therapy for cancer treatment. The modification improves the solubility and stability of the active pharmaceutical ingredient .
- Case Study : Research on the synthesis of improved 5-ALA derivatives showed that using this compound resulted in higher yields and better pharmacokinetic properties compared to traditional methods. This advancement indicates its potential for developing effective cancer therapies .
Biochemical Tools
This compound serves as a biochemical tool for cellular labeling and imaging applications.
- Cellular Labeling : The compound is utilized as a bimodal lipidic contrast agent for Magnetic Resonance Imaging (MRI). Its ability to form stable complexes with cellular components enhances imaging quality, making it valuable in biomedical research .
- Case Study : A study highlighted its application in tumor MRI, where this compound was incorporated into lipid-based nanoparticles. These nanoparticles showed improved imaging contrast in preclinical models, suggesting significant potential for clinical applications in cancer diagnostics .
Chemical Reactions Analysis
Substitution Reactions
The OSu ester group is highly reactive toward nucleophiles, enabling efficient peptide bond formation.
-
Amine Acylation :
Boc-Lys(2-Cl-Z)-OSu reacts with primary or secondary amines to form stable amide bonds. This reaction is pivotal in solid-phase peptide synthesis (SPPS) and solution-phase methodologies. Example Reaction : Conditions : Yield : Up to 98% under optimized conditions, as demonstrated in coupling reactions with aziridine derivatives .
Deprotection Reactions
The Boc and 2-Cl-Z groups are removed under specific conditions to regenerate free amino functionalities.
-
Boc Deprotection :
Acidic cleavage using trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group without affecting the 2-Cl-Z group. Example Reaction : Conditions : -
2-Cl-Z Deprotection :
The 2-Cl-Z group is cleaved under strong acidic (e.g., HF, TFMSA) or reductive (e.g., H/Pd-C) conditions. Example Reaction : Conditions :
Key Reaction Data
The following table summarizes critical reaction parameters and outcomes:
Side Reactions and Mitigation
Comparison with Similar Compounds
Boc-Lys(Z)-Osu
Key Differences :
- Protecting Group: The Z (benzyloxycarbonyl) group lacks the 2-chloro substitution, making it less electron-withdrawing and more susceptible to hydrogenolysis compared to 2-Cl-Z .
- Reactivity : Boc-Lys(Z)-Osu (CAS 34404-36-9) has a molecular weight of 477.51 g/mol, while the 2-Cl-Z variant’s higher molecular weight (~512.0 g/mol) reflects the chlorine atom’s addition .
- Applications : Boc-Lys(Z)-Osu is more commonly used in standard peptide synthesis, whereas the 2-Cl-Z derivative is preferred in orthogonal protection strategies requiring sequential deprotection .
Boc-Lys(Boc)-Osu
Key Differences :
- Protection Pattern : Both Nα and Nε amines are Boc-protected, rendering the compound inert in standard coupling reactions unless one Boc group is selectively removed .
- Utility: Primarily serves as a branching monomer in dendrimer synthesis, unlike Boc-Lys(2-Cl-Z)-Osu, which participates in linear peptide elongation .
Z-Lys(Boc)-OH
Key Differences :
- Protecting Group Orientation: Z protects the Nα-amino group, while Boc shields Nε. This inversion alters peptide assembly directionality compared to Boc-Lys(2-Cl-Z)-Osu .
- Reactivity : The free carboxylate in Z-Lys(Boc)-OH requires activation (e.g., DCC/HOSu) for coupling, whereas Boc-Lys(2-Cl-Z)-Osu’s pre-activated Osu ester simplifies reactions .
Fmoc-Lys(2-Cl-Z)-Osu
Key Differences :
- Deprotection Conditions : Fmoc (fluorenylmethyloxycarbonyl) is base-labile (removed by piperidine), offering orthogonal compatibility with acid-labile Boc .
- Applications : Fmoc-based derivatives dominate modern SPPS, whereas Boc-Lys(2-Cl-Z)-Osu is favored in hybrid strategies requiring acid-stable intermediates .
Structural and Functional Analysis
Reactivity and Stability
- 2-Cl-Z Group: The chloro substituent increases resistance to hydrogenolysis, enabling selective deprotection in the presence of standard Z groups .
- Osu Ester : Accelerates amide bond formation compared to carbodiimide-mediated activation, reducing side reactions .
Q & A
Basic: What are the standard protocols for synthesizing Boc-Lys(2-Chloro-Z)-Osu, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves sequential protection of lysine’s α- and ε-amino groups. The Boc (tert-butoxycarbonyl) group protects the α-amine, while the 2-chloro-Z (2-chlorobenzyloxycarbonyl) group protects the ε-amine. Key steps include:
- Coupling : Use of activated esters (e.g., OSu, N-hydroxysuccinimide ester) for efficient amide bond formation under mild conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.
- Purity Validation : Analytical HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or side products. Quantitative analysis via elemental composition (C, H, N) or HRMS (High-Resolution Mass Spectrometry) is critical .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400–600 MHz in CDCl₃ or DMSO-d₆) identifies protons from the Boc (δ ~1.4 ppm, singlet) and 2-chloro-Z groups (aromatic protons δ ~7.2–7.4 ppm). ¹³C NMR confirms carbonyl carbons (Boc: ~155 ppm; 2-chloro-Z: ~165 ppm) .
- Mass Spectrometry : ESI-HRMS or MALDI-TOF verifies molecular ion peaks (expected m/z: 468.54 for [M+H]⁺). Fragmentation patterns distinguish between Boc and Z groups .
- FT-IR : Peaks at ~1700–1750 cm⁻¹ confirm carbonyl stretches from carbamate protections .
Advanced: How can researchers mitigate hydrolysis or oxidation of this compound during storage or reactions?
Methodological Answer:
- Storage : Store under inert gas (Argon/N₂) at –20°C in anhydrous solvents (e.g., dry DMF or DCM) to prevent hydrolysis. Desiccants (molecular sieves) are critical for long-term stability .
- Reaction Conditions : Avoid protic solvents (e.g., MeOH, H₂O) and elevated temperatures. Use scavengers (e.g., 2,6-di-tert-butyl-4-methylphenol) to suppress radical-mediated oxidation .
- Monitoring : Track degradation via TLC (Rf shifts) or HPLC retention time changes. Quantify hydrolyzed byproducts (e.g., free lysine derivatives) using UV-Vis at 220 nm .
Advanced: How should researchers resolve discrepancies in reported NMR data for this compound across literature sources?
Methodological Answer:
- Solvent Effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆). DMSO may cause peak broadening due to hydrogen bonding with the carbamate groups .
- Impurity Analysis : Check for residual solvents (e.g., ethyl acetate in CDCl₃) or diastereomers (if stereochemical purity is compromised). Use DEPT-135 or HSQC to assign ambiguous signals .
- Database Cross-Referencing : Validate spectra against Reaxys or SciFinder entries for consensus shifts. For novel discrepancies, replicate synthesis and characterization under controlled conditions .
Advanced: What strategies are recommended for designing derivatives of this compound to enhance peptide coupling efficiency?
Methodological Answer:
- Side-Chain Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the Z-protecting group to increase electrophilicity of the activated ester .
- Alternative Activators : Test coupling reagents like HATU or PyBOP for sterically hindered amines. Compare reaction rates via in-situ FT-IR monitoring of carbonyl stretching .
- Solvent Optimization : Use low-polarity solvents (e.g., THF) to reduce side reactions. Conduct DoE (Design of Experiments) to balance reaction temperature, equivalents of activator, and stoichiometry .
Advanced: How can researchers ensure reproducibility of this compound synthesis across different laboratories?
Methodological Answer:
- Detailed Protocols : Document exact equivalents of reagents, solvent grades (e.g., anhydrous DCM tested for H₂O content), and stirring rates. Use ICH guidelines for critical parameters .
- Inter-Lab Calibration : Share reference samples for NMR and HPLC cross-validation. Publish raw spectral data in supporting information for peer review .
- Error Analysis : Quantify batch-to-batch variability using statistical tools (e.g., RSD for yield and purity). Report systematic errors (e.g., column packing density in chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
